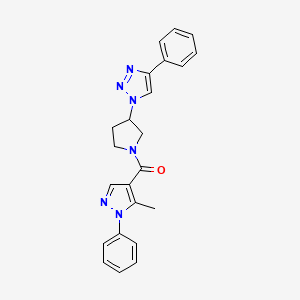![molecular formula C20H23ClN2O B2950291 N-(1-Aminospiro[3.3]heptan-3-yl)-2-phenylbenzamide;hydrochloride CAS No. 2418719-63-6](/img/structure/B2950291.png)
N-(1-Aminospiro[3.3]heptan-3-yl)-2-phenylbenzamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Aminospiro[3.3]heptan-3-yl)-2-phenylbenzamide;hydrochloride, commonly known as spiroindoline, is a chemical compound that has shown promising results in scientific research. It is a highly potent and selective inhibitor of protein-protein interactions and has been extensively studied for its potential use in drug development.
Mécanisme D'action
Spiroindoline inhibits protein-protein interactions by binding to the interface between the two proteins, thereby disrupting the interaction. It does so by forming a hydrogen bond with a key residue on the protein interface, which stabilizes the complex and prevents its dissociation. This mechanism of action makes spiroindoline highly selective and potent, as it targets specific protein-protein interactions without affecting other cellular processes.
Biochemical and Physiological Effects:
Spiroindoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the interaction between MDM2 and p53, which leads to the activation of the p53 pathway and subsequent cell death. Spiroindoline has also been shown to inhibit the interaction between Bcl-2 and BH3, which promotes apoptosis in cancer cells. In addition, spiroindoline has anti-inflammatory effects by inhibiting the interaction between HIF-1α and p300, which leads to the downregulation of pro-inflammatory cytokines. Finally, spiroindoline has anti-viral properties by inhibiting the interaction between the viral protein NS2B-NS3 and host proteins, which are essential for the replication of the virus.
Avantages Et Limitations Des Expériences En Laboratoire
Spiroindoline has several advantages for lab experiments. It is highly potent and selective, making it an ideal tool for studying protein-protein interactions. It is also relatively easy to synthesize, making it readily available for research purposes. However, spiroindoline has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. Therefore, caution should be exercised when using spiroindoline in lab experiments, and further research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for spiroindoline research. One potential application is in the development of cancer therapeutics. Spiroindoline has shown promising results in inhibiting the interaction between MDM2 and p53, which is a key pathway in many cancers. Further research is needed to fully understand the potential of spiroindoline as a cancer therapeutic. Another potential application is in the development of anti-inflammatory and anti-viral drugs. Spiroindoline has shown efficacy in inhibiting the interaction between HIF-1α and p300, which is involved in many inflammatory diseases. It has also shown anti-viral properties by inhibiting the interaction between viral proteins and host proteins. Further research is needed to fully understand the potential of spiroindoline in these areas. Finally, spiroindoline could be used as a tool for studying protein-protein interactions. Its high potency and selectivity make it an ideal tool for understanding the mechanisms of protein-protein interactions and developing new therapeutics.
Méthodes De Synthèse
The synthesis of spiroindoline involves the reaction of 2-phenylbenzoic acid with 3-aminopyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with hydrochloric acid to obtain the final product, N-(1-Aminospiro[3.3]heptan-3-yl)-2-phenylbenzamide;hydrochloride. This method has been optimized for high yield and purity and has been widely used in the synthesis of spiroindoline.
Applications De Recherche Scientifique
Spiroindoline has been extensively studied for its potential use in drug development. It has shown promising results as a highly potent and selective inhibitor of protein-protein interactions, which are involved in many diseases, including cancer, inflammation, and infectious diseases. Several studies have demonstrated the efficacy of spiroindoline in inhibiting the interaction between various proteins, including MDM2-p53, Bcl-2-BH3, and HIF-1α-p300, which are essential for the survival and proliferation of cancer cells. Spiroindoline has also been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(1-aminospiro[3.3]heptan-3-yl)-2-phenylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O.ClH/c21-17-13-18(20(17)11-6-12-20)22-19(23)16-10-5-4-9-15(16)14-7-2-1-3-8-14;/h1-5,7-10,17-18H,6,11-13,21H2,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLKANVVLUIQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)C3=CC=CC=C3C4=CC=CC=C4)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2950208.png)

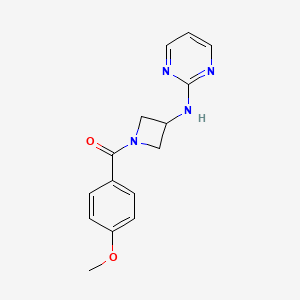
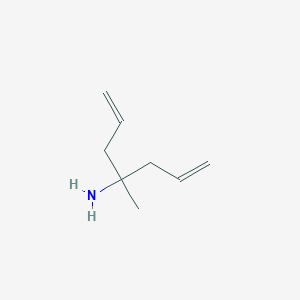
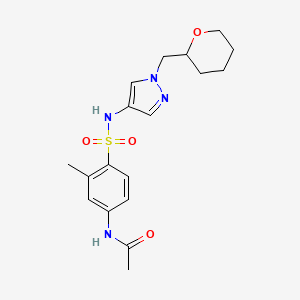


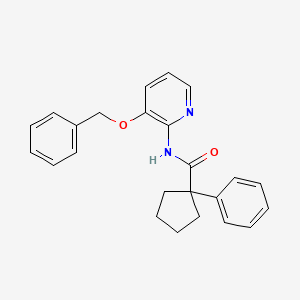

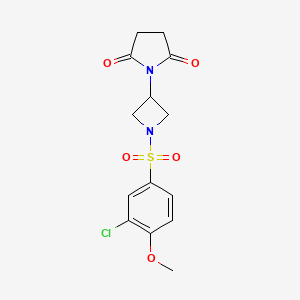
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2950226.png)
![1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2950227.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2950228.png)
